N-(2-(4-hydroxybut-1-ynyl)-3,5-dimethoxyphenyl)acetamide
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Overview
Description
N-(2-(4-hydroxybut-1-ynyl)-3,5-dimethoxyphenyl)acetamide is an organic compound characterized by the presence of a hydroxybutynyl group attached to a dimethoxyphenyl ring, with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-hydroxybut-1-ynyl)-3,5-dimethoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 4-hydroxybut-1-yne.
Formation of Intermediate: The aldehyde group of 3,5-dimethoxybenzaldehyde undergoes a nucleophilic addition reaction with 4-hydroxybut-1-yne in the presence of a base such as sodium hydroxide to form an intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetamide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-hydroxybut-1-ynyl)-3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxybut-1-ynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-(4-hydroxybut-1-ynyl)-3,5-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-hydroxybut-1-ynyl)-3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-hydroxybut-1-ynyl)-2,2’-bithiophene
- 2-(3,4-dihydroxybut-1-ynyl)-5-(penta-1,3-diynyl)thiophene
- 5-(3,4-dihydroxybut-1-ynyl)-2,2’-bithiophene
Uniqueness
N-(2-(4-hydroxybut-1-ynyl)-3,5-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-[2-(4-hydroxybut-1-ynyl)-3,5-dimethoxyphenyl]acetamide |
InChI |
InChI=1S/C14H17NO4/c1-10(17)15-13-8-11(18-2)9-14(19-3)12(13)6-4-5-7-16/h8-9,16H,5,7H2,1-3H3,(H,15,17) |
InChI Key |
QDNZDDLCNUDFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)OC)OC)C#CCCO |
Origin of Product |
United States |
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